3-((3-Fluoro-4-methoxybenzyl)oxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-Fluoro-4-methoxybenzyl)oxy)azetidine is a chemical compound with the molecular formula C11H14FNO2 and a molecular weight of 211.23 g/mol . This compound features an azetidine ring substituted with a 3-fluoro-4-methoxybenzyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Fluoro-4-methoxybenzyl)oxy)azetidine typically involves the reaction of azetidine with 3-fluoro-4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in a solvent like dichloromethane or tetrahydrofuran, with a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-((3-Fluoro-4-methoxybenzyl)oxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dichloromethane.
Major Products
Oxidation: The major products would include oxidized derivatives of the benzyl group.
Reduction: Reduced forms of the azetidine ring or the benzyl group.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-((3-Fluoro-4-methoxybenzyl)oxy)azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((3-Fluoro-4-methoxybenzyl)oxy)azetidine involves its interaction with specific molecular targets. The fluoro and methoxy groups on the benzyl ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The azetidine ring can also interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-((3-Fluoro-4-methoxybenzyl)oxy)pyrrolidine
- 3-((3-Fluoro-4-methoxybenzyl)oxy)piperidine
- 3-((3-Fluoro-4-methoxybenzyl)oxy)morpholine
Uniqueness
3-((3-Fluoro-4-methoxybenzyl)oxy)azetidine is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to its pyrrolidine, piperidine, and morpholine analogs.
Properties
Molecular Formula |
C11H14FNO2 |
---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
3-[(3-fluoro-4-methoxyphenyl)methoxy]azetidine |
InChI |
InChI=1S/C11H14FNO2/c1-14-11-3-2-8(4-10(11)12)7-15-9-5-13-6-9/h2-4,9,13H,5-7H2,1H3 |
InChI Key |
ZUKAGSWFGWODEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)COC2CNC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.